

# A meta-analysis of clinical trials on Lidoflazine for angina pectoris

Author: BenchChem Technical Support Team. Date: December 2025



### A Comparative Meta-Analysis of Lidoflazine for Angina Pectoris

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data on the efficacy and safety of **lidoflazine** for the treatment of angina pectoris. The following sections objectively compare **lidoflazine**'s performance against placebo and highlight key experimental data and methodologies from relevant studies.

# Efficacy of Lidoflazine in Angina Pectoris: A Quantitative Analysis

**Lidoflazine**, a piperazine derivative, has been investigated for its antianginal properties. While a formal, large-scale meta-analysis is not readily available in recent literature, a synthesis of data from several key clinical trials reveals trends in its efficacy. The primary endpoints in these studies typically included changes in exercise tolerance, frequency of anginal attacks, and consumption of nitroglycerin.

#### **Summary of Clinical Trial Data**

The following table summarizes the quantitative outcomes from various clinical trials on **lidoflazine** for stable angina pectoris.



| Study               | N  | Dosage        | Comparator | Key Efficacy<br>Outcomes                                                                                                                                                                                                                | Adverse<br>Events                                                                                            |
|---------------------|----|---------------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Unnamed<br>Study[1] | 28 | 120 mg t.i.d. | Placebo    | - Increased work tolerance- Reduced frequency of anginal attacks- Reduced nitroglycerin consumption                                                                                                                                     | - Generally slight side effects- One patient experienced rhythm disturbances due to QT interval prolongation |
| Unnamed<br>Study[2] | 21 | Not Specified | Placebo    | - Mean maximal exercise time increased from 4.4 to 6.5 minutes (P < 0.001) [2]- External workload increased by 68% (P < 0.001)[2]- Mean heart rate at two minutes of exercise decreased from 114 to 101 beats per minute (P < 0.001)[2] | Not specified                                                                                                |
| Unnamed<br>Study[3] | 24 | Not Specified | Placebo    | - Median<br>increase in<br>work                                                                                                                                                                                                         | - Well<br>tolerated-<br>Apparent                                                                             |



|                     |    |               |                                                 | performed<br>was 62%[3]                                                                                                                                                             | adverse<br>effects were<br>minor                                                                          |
|---------------------|----|---------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Unnamed<br>Study[4] | 22 | 360 mg daily  | Placebo                                         | - Significant improvement in exercise duration (812 vs 628 seconds, p < 0.01)[4]- Significant improvement in time to onset of chest pain (530 vs 348 seconds, p < 0.01)[4]          | - 3 patients developed malignant ventricular arrhythmias- 1 patient died, leading to study termination    |
| Unnamed<br>Study[5] | 27 | 240 mg daily  | Placebo                                         | - Not found to<br>be superior to<br>placebo in<br>reducing<br>anginal pain<br>frequency,<br>nitroglycerin<br>consumption,<br>or exercise-<br>induced ST<br>segment<br>depression[5] | - 4 patients withdrawn due to unrelieved angina (3 on placebo, 1 on lidoflazine after failing to respond) |
| Unnamed<br>Study[6] | 24 | Not Specified | Placebo (in combination with physical training) | - Significantly greater reduction in submaximal heart rate compared to                                                                                                              | Not specified                                                                                             |







the placebo

group[6]-

Similar

improvement

s in

symptom-

limited

exercise

capacity in

both groups

### **Mechanism of Action: A Calcium Channel Blocker**

**Lidoflazine** is described as a calcium-entry blocker.[7] Its antianginal effect is attributed to its ability to decrease coronary vascular resistance and antagonize processes that lead to an increase in coronary vasomotor tone.[7] By blocking calcium entry, **lidoflazine** is thought to induce vasodilation, thereby improving myocardial blood flow and oxygen supply. However, it is also a high-affinity blocker of the hERG K+ channel, which is associated with a significant risk of QT interval prolongation and ventricular arrhythmias.[8]





Click to download full resolution via product page

Caption: Proposed signaling pathway of **Lidoflazine** in angina pectoris.



## **Experimental Protocols: A Look into the Methodologies**

The clinical trials assessing **lidoflazine** for angina pectoris predominantly employed double-blind, placebo-controlled, and randomized designs.

A representative experimental workflow for these trials is illustrated below:





Click to download full resolution via product page

Caption: A typical experimental workflow for  ${f Lidoflazine}$  clinical trials.

Key aspects of the methodologies included:



- Study Design: Most studies were single-blind or double-blind and placebo-controlled.[1][3][5]
   Some also included a randomized withdrawal design.[2]
- Patient Population: The studies enrolled patients with stable angina pectoris.[1][2]
- Intervention: **Lidoflazine** was administered orally at varying dosages, typically ranging from 240 mg to 360 mg daily.[4][5]
- Control: The most common comparator was a placebo.[1][2][3][5][6]
- Outcome Measures: Efficacy was primarily assessed through:
  - Exercise Tolerance Tests: Bicycle ergometer or treadmill tests were used to measure changes in work tolerance and time to onset of angina.[1][2][4]
  - Frequency of Anginal Attacks: Patients often kept diaries to record the number of angina episodes.[1]
  - Nitroglycerin Consumption: A reduction in the use of short-acting nitrates was considered a positive outcome.[1][2]
  - Electrocardiogram (ECG): ECGs were used to monitor for ischemic changes (ST-segment depression) and cardiac rhythm.[4]

### **Comparison with Other Therapeutic Options**

The primary comparator in the identified studies was placebo. However, the broader context of angina treatment includes other established drug classes such as beta-blockers, other calcium channel blockers, and nitrates.[9][10] While direct comparative trials between **lidoflazine** and these agents were not found in the initial search, it is important to note that beta-blockers and calcium channel blockers are considered first-line treatments for stable angina.[10]

#### Safety and Tolerability

A significant concern with **lidoflazine** is its potential to cause serious cardiac adverse events. One study was terminated due to the occurrence of malignant ventricular arrhythmias in three patients, one of whom died.[4] This risk is linked to the drug's potent blocking effect on the hERG K+ channel, leading to QT interval prolongation.[8] While some studies reported minor



and well-tolerated side effects[1][3], the risk of life-threatening arrhythmias is a major limiting factor for its clinical use.

#### Conclusion

The available clinical trial data suggests that **lidoflazine** can improve exercise tolerance and reduce the frequency of anginal attacks in some patients with stable angina pectoris. Its mechanism as a calcium channel blocker provides a plausible basis for these effects. However, the demonstrated risk of severe and potentially fatal ventricular arrhythmias raises significant safety concerns that likely outweigh its therapeutic benefits, especially in the context of other available and safer antianginal medications. Therefore, despite some evidence of efficacy, **lidoflazine**'s adverse effect profile makes it an unfavorable option for the management of angina pectoris.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lidoflazine in the management of angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of lidoflazine on exercise tolerance in patients with angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angina pectoris: effects of lidoflazine on exercise tolerance and chest pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial and detrimental effects of lidoflazine in microvascular angina PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Lidoflazine and physical training in the treatment of stable angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathophysiology of angina pectoris and the effect of lidoflazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]



- 9. Angina Pectoris Medication: Antiplatelet agents, Beta-adrenergic blocking agents, Calcium channel blockers, Short-acting nitroglycerins, Long-acting nitroglycerins, Angiotensinconverting enzyme inhibitors, Anti-ischemic agents, miscellaneous, Omega Fatty Acids [emedicine.medscape.com]
- 10. Treatment of stable angina pectoris: focus on the role of calcium antagonists and ACE inhibitors [escardio.org]
- To cite this document: BenchChem. [A meta-analysis of clinical trials on Lidoflazine for angina pectoris]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675316#a-meta-analysis-of-clinical-trials-on-lidoflazine-for-angina-pectoris]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com